molecular formula C23H28N4O6 B12377692 E3 Ligase Ligand-linker Conjugate 96

E3 Ligase Ligand-linker Conjugate 96

Cat. No.: B12377692
M. Wt: 456.5 g/mol
InChI Key: CDRVLZQXSFKPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 Ligase Ligand-Linker Conjugate 96 (hereafter referred to as "Conjugate 96") is a heterobifunctional molecule designed for targeted protein degradation via the PROTAC (Proteolysis-Targeting Chimera) mechanism.

  • E3 ligase ligand: Likely derived from cereblon (CRBN), von Hippel-Lindau (VHL), or other established E3 ligase binders (e.g., IAP, MDM2) .
  • Linker: A chemical spacer (e.g., polyethylene glycol (PEG), alkyl chains) that connects the E3 ligand to a target-binding moiety. Linker length and flexibility critically influence ternary complex formation and degradation efficiency .
  • Target-binding unit: Unspecified in the evidence but typically a small molecule targeting a protein of interest (e.g., kinases, transcription factors).

Conjugate 96 is expected to operate by recruiting an E3 ligase to ubiquitinate the target protein, marking it for proteasomal degradation. This mechanism bypasses traditional occupancy-driven pharmacology, enabling degradation of "undruggable" targets .

Properties

Molecular Formula

C23H28N4O6

Molecular Weight

456.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-(2-hydroxyethyl)azetidin-3-yl]oxypiperidin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C23H28N4O6/c28-10-9-25-12-16(13-25)33-15-5-7-26(8-6-15)14-1-2-17-18(11-14)23(32)27(22(17)31)19-3-4-20(29)24-21(19)30/h1-2,11,15-16,19,28H,3-10,12-13H2,(H,24,29,30)

InChI Key

CDRVLZQXSFKPMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CN(C5)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 96 involves the conjugation of a cereblon ligand with a linker. The cereblon ligand is typically derived from pomalidomide, which undergoes functionalization to introduce reactive groups for linker attachment. The linker is then attached to the functionalized cereblon ligand through a series of chemical reactions, including amide bond formation and esterification .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 96 primarily undergoes substitution reactions during its synthesis. The functionalization of pomalidomide involves nucleophilic substitution to introduce reactive groups. The attachment of the linker involves amide bond formation, which is a type of condensation reaction .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and bases are used.

    Amide Bond Formation: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide) are used.

    Esterification: Reagents such as alcohols and acids are used.

Major Products: The major product formed from these reactions is the this compound itself, which is then used in the synthesis of PROTACs .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 96 has a wide range of applications in scientific research:

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 96 functions by facilitating the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC. This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The cereblon ligand binds to the E3 ubiquitin ligase, while the linker connects it to the target protein ligand, enabling the proximity-induced ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Conjugate 96 (inferred properties) with well-characterized PROTACs and E3 ligase conjugates:

Parameter Conjugate 96 (Inferred) CRBN-Based Conjugates (e.g., Lenalidomide derivatives) VHL-Based Conjugates (e.g., VH032 derivatives) IAP-Based Conjugates
E3 Ligase Likely CRBN or VHL Cereblon (CRBN) Von Hippel-Lindau (VHL) Inhibitor of Apoptosis (IAP)
Ligand Synthetic Route Not specified Pd/C-catalyzed hydrogenation; bromo/carboxylic acid linker attachment Peptide-like synthesis; hydroxyl linker attachment SMAC mimetics; alkylation/coupling
Linker Chemistry Likely PEG or alkyl Bromo/iodo linkers (43% yield) Hydroxyl-terminated linkers Thioether or amide linkers
Degradation Efficiency Data unavailable DC₅₀: 1–100 nM (varies by target) DC₅₀: 10–500 nM DC₅₀: 50–1000 nM
Selectivity Dependent on E3 ligase High for CRBN-dependent substrates Moderate; VHL widely expressed Low due to IAP redundancy
Key Advantages Not reported Oral bioavailability; clinical success Tunable linker length Apoptosis synergy
Limitations Not reported Off-target effects (e.g., neo-substrates) Poor solubility in some designs Limited tissue specificity

Key Findings from Comparative Analysis:

Synthetic Feasibility :

  • CRBN-based conjugates (e.g., lenalidomide derivatives) often utilize bromo or carboxylic acid linkers attached via alkylation or amide coupling (43% yield for OH-linkers) . Conjugate 96 may follow similar strategies if CRBN-targeted.
  • VHL ligands like VH032 require hydroxyl group derivatization, enabling PEG-based linkers for improved solubility .

Degradation Efficiency :

  • CRBN-based PROTACs generally exhibit higher potency (low nM DC₅₀) compared to VHL- or IAP-based counterparts, though this varies with target protein binding affinity .

Selectivity Challenges :

  • CRBN ligands may recruit neo-substrates (e.g., IKZF1/3), leading to unintended effects .
  • IAP-based systems suffer from redundancy among IAP family members, reducing specificity .

Linker Design Impact :

  • Longer, flexible linkers (e.g., PEG) enhance ternary complex formation but may reduce cellular permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.